molecular formula C17H28N2O3S B216255 N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide

N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide

Cat. No. B216255
M. Wt: 340.5 g/mol
InChI Key: YYGHHFKHMNBHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide, also known as DPS, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide derivative that has shown potential in various biological applications due to its unique chemical properties.

Mechanism of Action

N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This results in a decrease in the levels of bicarbonate ions in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide has been shown to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma. It has also been shown to have anticonvulsant activity, making it a potential treatment for epilepsy. Additionally, N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide in lab experiments is its high potency and specificity towards carbonic anhydrase. This makes it a useful tool compound in the development of new drugs and therapies. However, one limitation of using N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide. One potential area of research is the development of new drugs and therapies based on its unique chemical properties. Another potential area of research is the study of its effects on other physiological processes, such as its potential use in the treatment of metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying its various biological effects.

Synthesis Methods

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide involves the reaction of 4-aminobenzene sulfonamide with 2-methylbutyryl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide in its pure form.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide has been widely studied for its potential use in various scientific applications. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, such as acid-base balance and fluid secretion. N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide has also been used as a tool compound in the development of new drugs and therapies.

properties

Product Name

N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide

Molecular Formula

C17H28N2O3S

Molecular Weight

340.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide

InChI

InChI=1S/C17H28N2O3S/c1-5-12-19(13-6-2)23(21,22)16-10-8-15(9-11-16)18-17(20)14(4)7-3/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,20)

InChI Key

YYGHHFKHMNBHLS-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)CC

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)CC

Origin of Product

United States

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